2-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid 2-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid
Brand Name: Vulcanchem
CAS No.: 1229627-25-1
VCID: VC11758236
InChI: InChI=1S/C13H7ClF3NO2/c14-11-10(12(19)20)5-8(6-18-11)7-2-1-3-9(4-7)13(15,16)17/h1-6H,(H,19,20)
SMILES: C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)Cl)C(=O)O
Molecular Formula: C13H7ClF3NO2
Molecular Weight: 301.65 g/mol

2-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid

CAS No.: 1229627-25-1

Cat. No.: VC11758236

Molecular Formula: C13H7ClF3NO2

Molecular Weight: 301.65 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid - 1229627-25-1

Specification

CAS No. 1229627-25-1
Molecular Formula C13H7ClF3NO2
Molecular Weight 301.65 g/mol
IUPAC Name 2-chloro-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C13H7ClF3NO2/c14-11-10(12(19)20)5-8(6-18-11)7-2-1-3-9(4-7)13(15,16)17/h1-6H,(H,19,20)
Standard InChI Key SIBUWJSYTABOQC-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)Cl)C(=O)O
Canonical SMILES C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)Cl)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid (CAS 2088945-45-1) belongs to the pyridinecarboxylic acid family. Its molecular formula is C₁₄H₆ClF₆NO₂, with a molecular weight of 369.64 g/mol . The compound features:

  • A pyridine ring substituted with a chlorine atom at position 2.

  • A 3-(trifluoromethyl)phenyl group at position 5.

  • A carboxylic acid functional group at position 3.

Table 1: Chemical Identity

PropertyValue
CAS Number2088945-45-1
Molecular FormulaC₁₄H₆ClF₆NO₂
Molecular Weight369.64 g/mol
IUPAC Name2-Chloro-5-[3-(trifluoromethyl)phenyl]nicotinic acid

The trifluoromethyl (-CF₃) group enhances lipophilicity, potentially improving membrane permeability and metabolic stability .

Synthesis and Manufacturing

Halogenation Strategies

While no direct synthesis reports exist for this compound, analogous methods for chlorinated pyridines provide insights. For example, 2,3-dichloro-5-(trichloromethyl)pyridine is synthesized via phosphorous pentachloride (PCl₅)-mediated chlorination of nicotinic acid under high-temperature (180°C) and pressure . Adapting this approach, nicotinic acid could undergo selective chlorination at position 2, followed by coupling with a 3-(trifluoromethyl)phenyl moiety.

Palladium-Catalyzed Coupling

The 3-(trifluoromethyl)phenyl group may be introduced via Suzuki-Miyaura coupling. Research on 5-trifluoromethoxypyridines demonstrates that brominated intermediates (e.g., 3-bromo-5-trifluoromethoxypyridine) undergo efficient cross-coupling with boronic acids . A plausible route involves:

  • Lithiation of 2-chloronicotinic acid derivatives.

  • Reaction with 3-(trifluoromethyl)phenylboronic acid under palladium catalysis.

Table 2: Synthetic Pathways for Analogous Compounds

Reaction TypeConditionsYieldReference
PCl₅-mediated chlorination180°C, 48 hr65%
Suzuki couplingPd(dppf)Cl₂, KOAc, 100°C80%

Industrial and Research Applications

Agrochemical Intermediates

Chlorinated pyridines are precursors to herbicides and insecticides. The patent synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine highlights the scalability of halogenation methods, suggesting potential agrochemical applications for this compound.

Medicinal Chemistry Building Block

The trifluoromethyl group’s prevalence in FDA-approved drugs (e.g., sitagliptin) underscores its utility. This compound could serve as a intermediate for protease inhibitors or kinase-targeted therapies.

Challenges and Future Directions

  • Synthetic Optimization: Developing regioselective chlorination and coupling methods to improve yields.

  • Biological Profiling: Screening for anticancer, antimicrobial, and anti-inflammatory activities.

  • ADME Studies: Assessing bioavailability and metabolic stability in vitro.

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